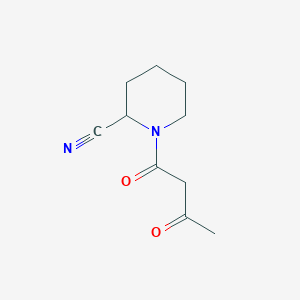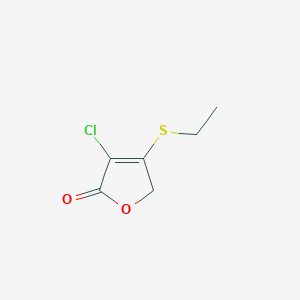
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a chlorine atom and an ethylsulfanyl group attached to the furan ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one typically involves the chlorination of a furan derivative followed by the introduction of the ethylsulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a less reactive furan derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated furan derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and ethylsulfanyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-(methylsulfanyl)furan-2(5H)-one
- 3-Chloro-4-(propylsulfanyl)furan-2(5H)-one
- 3-Bromo-4-(ethylsulfanyl)furan-2(5H)-one
Uniqueness
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one is unique due to the specific combination of chlorine and ethylsulfanyl groups attached to the furan ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the ethylsulfanyl group, in particular, influences the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
62674-14-0 |
|---|---|
Formule moléculaire |
C6H7ClO2S |
Poids moléculaire |
178.64 g/mol |
Nom IUPAC |
4-chloro-3-ethylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C6H7ClO2S/c1-2-10-4-3-9-6(8)5(4)7/h2-3H2,1H3 |
Clé InChI |
OALVRBGYUAZLQO-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C(=O)OC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)

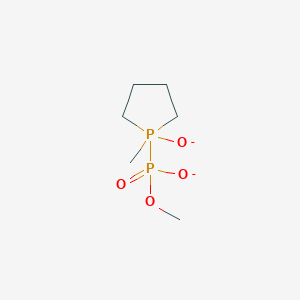
![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)

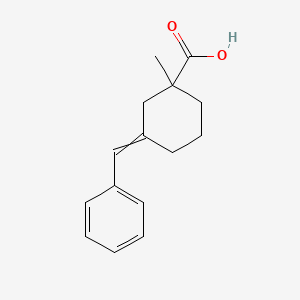
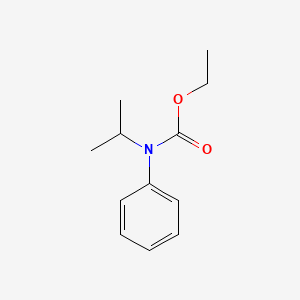
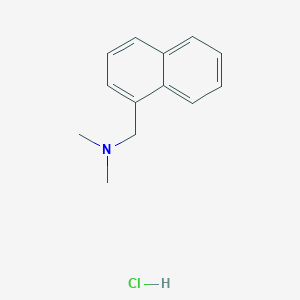
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
